2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methylpyrimidine
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Overview
Description
2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine ring substituted with a tert-butyl group, a piperazine ring, and a methyl-substituted pyrimidine ring. Its unique structure makes it a valuable subject for studies in medicinal chemistry, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methylpyrimidine typically involves multiple steps, starting with the preparation of the pyridazine and pyrimidine rings. The tert-butyl group is introduced via alkylation reactions, while the piperazine ring is incorporated through nucleophilic substitution reactions. Common reagents used in these steps include tert-butyl bromide, piperazine, and various pyrimidine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Hydrogenation can reduce double bonds or nitro groups to amines.
Substitution: Nucleophilic substitution can replace halogens or other leaving groups with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its medicinal properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methoxypyrimidine
- 4-{2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Compared to similar compounds, 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methylpyrimidine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its tert-butyl group and piperazine ring are particularly noteworthy for their roles in enhancing the compound’s stability and bioavailability .
Properties
IUPAC Name |
2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6/c1-13-7-8-18-16(19-13)23-11-9-22(10-12-23)15-6-5-14(20-21-15)17(2,3)4/h5-8H,9-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBRPXCMHJBYJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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